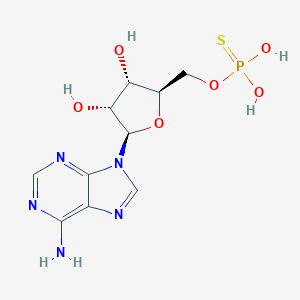

Adenosine 5'-phosphorothioate

描述

Adenosine 5’-phosphorothioate belongs to the class of organic compounds known as purine nucleosides . It is a compound comprising a purine base attached to a ribosyl or deoxyribosyl moiety . It is a nucleotide analog that can act as a substrate, competitive inhibitor, or regulator of some enzymes that interact with adenosine 5’-phosphate .

Synthesis Analysis

The synthesis of S-modified triphosphates like Adenosine 5’-phosphorothioate for preparing phosphorothioate DNAs and RNAs (PS-DNA and PS-RNA) as potential therapeutics has been reported . A one-pot strategy has been developed to synthesize the deoxy- and ribo-nucleoside 5′-(α-P-thio)triphosphates (dNTPαS and NTPαS) without protecting any nucleoside functionalities .Molecular Structure Analysis

The molecular structure of Adenosine 5’-phosphorothioate involves the replacement of one of the nonbridging phosphate oxygen atoms with a sulfur atom . This substitution creates a stereogenic center at the phosphorus atom . The ribose is puckered C(2′)‐endo, the heterocycle is in anti position and the C(5′)‐O(5′) bond is gauche, gauche .Chemical Reactions Analysis

The phosphorothioate technique has been used to analyze RNA-protein interactions . The phosphorothioate backbone modification of nucleic acids has been demonstrated to be useful for RNA sequencing and for the analysis of RNA-protein interactions .Physical And Chemical Properties Analysis

Synthetic phosphorothioate (PT) internucleotide linkages, in which a nonbridging oxygen is replaced by a sulfur atom, share similar physical and chemical properties with phosphodiesters . They confer enhanced nuclease tolerance on DNA/RNA, making PTs a valuable biochemical and pharmacological tool .科学研究应用

Stereochemical Analysis in Enzymatic Processes : The study by Cummins and Potter (1987) provided insight into the mechanism of action of bovine intestinal mucosa 5'-nucleotide phosphodiesterase, using adenosine 5'-phosphorothioate. They found evidence for a nucleotidyl-enzyme intermediate in the reaction pathway, contributing to the understanding of enzyme mechanisms (Cummins & Potter, 1987).

Hydrolysis by Cyclic Phosphodiesterase : Research by Burgers et al. (1979) focused on the stereochemistry of hydrolysis of adenosine cyclic phosphorothioate by cyclic phosphodiesterase from beef heart, providing insights into the biochemical properties of these enzymes (Burgers et al., 1979).

Adenylate Cyclase Reaction Study : Eckstein et al. (1981) explored the stereochemistry of the mammalian adenylate cyclase reaction using adenosine 5'-phosphorothioate, contributing to a deeper understanding of the enzymatic process (Eckstein et al., 1981).

Enzymatic Hydrolysis Analysis : The study by Eckstein and Bär (1969) on the enzymatic hydrolysis of adenosine cyclic phosphorothioate revealed its interactions with various enzymes, advancing our knowledge of enzyme-substrate interactions (Eckstein & Bär, 1969).

Investigation of Histidine Triad Nucleotide-binding Protein 1 : Ozga et al. (2010) investigated the role of Histidine Triad Nucleotide-binding Protein 1 in transforming nucleoside 5'-O-phosphorothioates to nucleoside 5'-O-phosphates, highlighting its potential in understanding nucleotide metabolism (Ozga et al., 2010).

Inhibition of Dinucleoside Tetraphosphatases : Guranowski et al. (2003) explored the inhibition properties of adenosine-5'-O-phosphorothioate derivatives on specific dinucleoside tetraphosphatases, contributing to the study of enzyme inhibition and regulation (Guranowski et al., 2003).

未来方向

The field of mRNA modifications, including phosphorothioates, is still being explored clinically . Modified mRNAs have shown promise in clinical and preclinical trials, and there is room for diversifying future therapeutics . The use of phosphorothioate modification in mRNA therapeutics is expected to continue growing .

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCPYVAQZGCDJO-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172946 | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 5'-phosphorothioate | |

CAS RN |

19341-57-2 | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

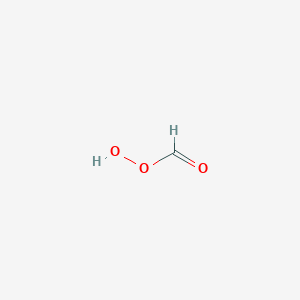

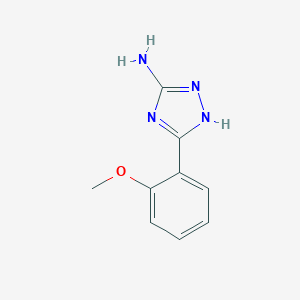

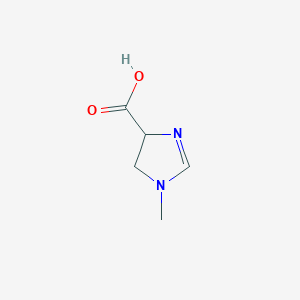

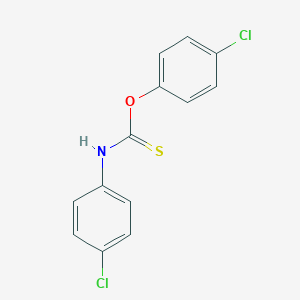

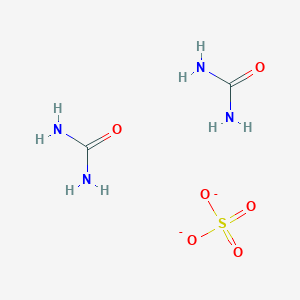

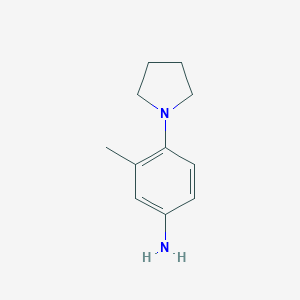

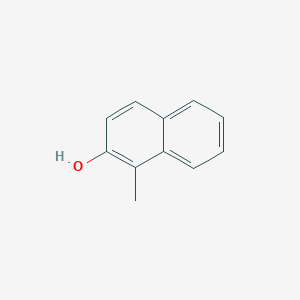

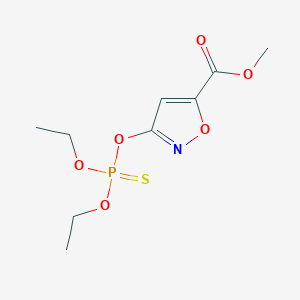

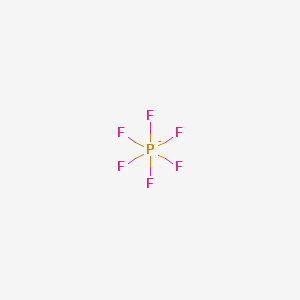

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。